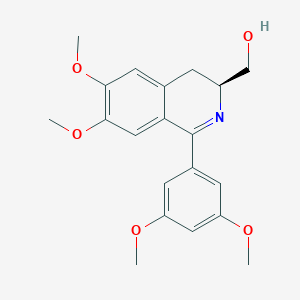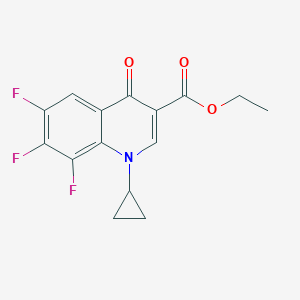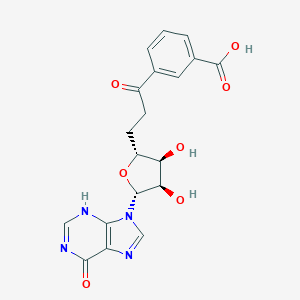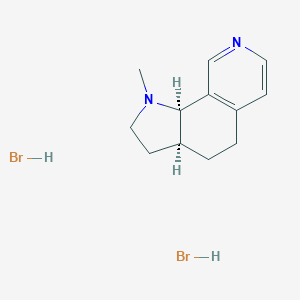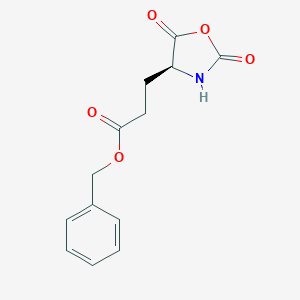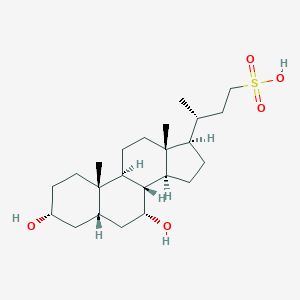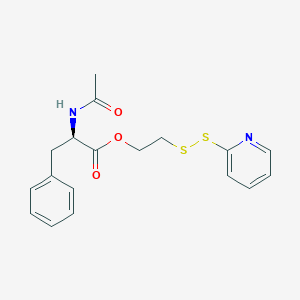
Aphepds
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aphepds are a group of small peptides that have gained significant attention in recent years due to their potential applications in scientific research. These peptides are known for their ability to bind to specific receptors and modulate various signaling pathways, making them valuable tools for studying cellular processes and developing new drugs. In
作用機序
The mechanism of action of aphepds varies depending on the specific peptide and receptor involved. However, in general, aphepds bind to specific receptors and modulate downstream signaling pathways. For example, aphepds that bind to GPCRs can activate or inhibit intracellular signaling pathways, depending on the specific receptor and ligand involved. This can lead to changes in cellular processes such as gene expression, protein synthesis, and ion channel activity.
生化学的および生理学的効果
The biochemical and physiological effects of aphepds also vary depending on the specific peptide and receptor involved. However, in general, aphepds can modulate various cellular processes, including neurotransmission, hormone secretion, immune response, and cardiovascular function. For example, aphepds that bind to GPCRs can regulate neurotransmitter release, hormone secretion, and immune cell activation. Aphepds that bind to ion channels can modulate the activity of these channels, leading to changes in membrane potential and cellular excitability.
実験室実験の利点と制限
One of the main advantages of using aphepds in lab experiments is their high selectivity and specificity. Aphepds can be designed to bind to specific receptors with high affinity and selectivity, allowing for precise modulation of downstream signaling pathways. Additionally, aphepds can be easily synthesized using SPPS techniques, allowing for the rapid and efficient production of large quantities of peptides.
However, there are also some limitations to using aphepds in lab experiments. One limitation is that aphepds may have off-target effects, leading to unintended modulation of signaling pathways. Additionally, aphepds may have limited stability and bioavailability, making them difficult to use in vivo.
将来の方向性
There are many potential future directions for research on aphepds. One area of interest is the development of new aphepds that target specific receptors and signaling pathways. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the use of aphepds in combination with other drugs or therapies, such as gene therapy or immunotherapy. Additionally, research on the pharmacokinetics and pharmacodynamics of aphepds could lead to improved understanding of their efficacy and safety in vivo.
Conclusion
In conclusion, aphepds are a group of small peptides that have significant potential for scientific research. Their ability to bind to specific receptors and modulate downstream signaling pathways makes them valuable tools for studying cellular processes and developing new drugs. While there are some limitations to using aphepds in lab experiments, their high selectivity and specificity make them a promising area of research for the future.
合成法
The synthesis of aphepds involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and efficient production of large quantities of peptides with high purity and specificity. The SPPS process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is repeated until the desired peptide sequence is obtained, and the peptide is then cleaved from the solid support and purified.
科学的研究の応用
Aphepds have a wide range of potential applications in scientific research. They can be used to study the role of specific signaling pathways in cellular processes, as well as to develop new drugs that target these pathways. For example, aphepds that bind to G protein-coupled receptors (GPCRs) can be used to study the signaling pathways involved in various physiological processes, such as neurotransmission, hormone secretion, and immune response. Aphepds can also be used to develop new drugs for the treatment of diseases that are associated with dysregulated signaling pathways, such as cancer, diabetes, and cardiovascular disease.
特性
CAS番号 |
144909-58-0 |
|---|---|
製品名 |
Aphepds |
分子式 |
C18H20N2O3S2 |
分子量 |
376.5 g/mol |
IUPAC名 |
2-(pyridin-2-yldisulfanyl)ethyl (2R)-2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(21)20-16(13-15-7-3-2-4-8-15)18(22)23-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,21)/t16-/m1/s1 |
InChIキー |
SKVXGEYZTVBVBA-MRXNPFEDSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
その他のCAS番号 |
144909-58-0 |
同義語 |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



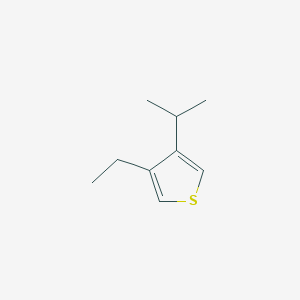
![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
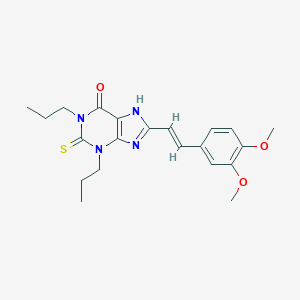
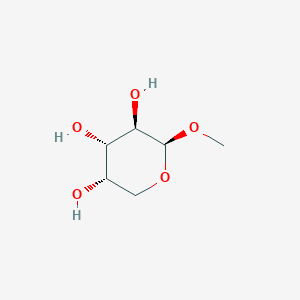
![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)
